molecular formula C10H9F3O3 B2948710 4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid CAS No. 2166827-00-3

4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid

Cat. No.: B2948710
CAS No.: 2166827-00-3
M. Wt: 234.174
InChI Key: RQQRTHBYULERBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, difluoromethylation can be performed using difluorocarbene precursors under mild conditions . The ethoxy group can be introduced via nucleophilic substitution reactions, while the fluorine atom can be added through electrophilic fluorination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize cost-effective reagents and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-3-ethoxy-5-fluorobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-3-methoxy-5-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(Difluoromethyl)-3-ethoxy-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluorine groups can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-3-ethoxy-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-7-4-5(10(14)15)3-6(11)8(7)9(12)13/h3-4,9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQRTHBYULERBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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